2-Aminoacetamidine dihydrobromide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

69816-37-1 |

|---|---|

Molecular Formula |

C2H8BrN3 |

Molecular Weight |

154.01 g/mol |

IUPAC Name |

2-aminoethanimidamide;hydrobromide |

InChI |

InChI=1S/C2H7N3.BrH/c3-1-2(4)5;/h1,3H2,(H3,4,5);1H |

InChI Key |

CVJBACMWXLPWDJ-UHFFFAOYSA-N |

SMILES |

C(C(=N)N)N.Br.Br |

Isomeric SMILES |

C(C(=N)[NH3+])[NH3+].[Br-].[Br-] |

Canonical SMILES |

C(C(=N)N)N.Br |

Pictograms |

Irritant |

Synonyms |

2-Amino-ethanimidamide Dihydrobromide |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Purification of 2-Aminoacetamidine Dihydrobromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 2-aminoacetamidine dihydrobromide, a molecule of interest for various applications in pharmaceutical and chemical research. The following sections detail the synthetic pathway, experimental protocols, and purification methods, supported by quantitative data and visual diagrams to facilitate understanding and replication.

Synthetic Pathway Overview

The synthesis of this compound is a two-step process commencing with the conversion of an aminoacetonitrile (B1212223) salt to glycinamide (B1583983), which is subsequently guanidinated to yield the final product.

A crucial intermediate in this synthesis is glycinamide hydrochloride, which can be prepared from aminoacetonitrile hydrochloride. A patented method outlines the synthesis of glycinamide hydrochloride in high yield.[1] The subsequent step involves the guanidination of the amino group of glycinamide. This transformation is a key step in the synthesis of many biologically active compounds. Reagents such as S-methylisothiourea and O-methylisourea are commonly employed for this purpose.

The overall synthetic workflow can be visualized as follows:

References

An In-Depth Technical Guide to 2-Aminoacetamidine Dihydrobromide: Chemical Properties, Structure, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of 2-Aminoacetamidine dihydrobromide. A potent and functionally selective partial agonist of the muscarinic M1 receptor, this compound holds significant interest for researchers in neuroscience and drug development. This document summarizes its key chemical data, provides insights into its mechanism of action, and outlines relevant experimental methodologies.

Chemical Properties and Structure

This compound, also known by its IUPAC name 2-aminoethanimidamide;dihydrobromide, is a small organic molecule with significant potential in pharmacological research. Its fundamental chemical and physical properties are summarized below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-aminoethanimidamide;dihydrobromide | N/A |

| Synonyms | Aminoacetamidine dihydrobromide, Guanidinoacetamide dihydrobromide | N/A |

| CAS Number | 69816-37-1 | N/A |

| Molecular Formula | C₂H₉Br₂N₃ | N/A |

| Molecular Weight | 234.92 g/mol | N/A |

| Appearance | Pale yellow crystalline solid | [1] |

| Melting Point | 227-232 °C | [1] |

| Boiling Point | 158.8 °C at 760 mmHg (decomposes) | [1] |

| Solubility | Slightly soluble in DMSO and water. | [1] |

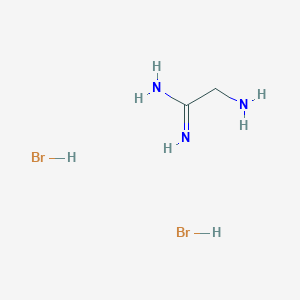

Structure:

The chemical structure of 2-Aminoacetamidine consists of an acetamidine (B91507) core functionalized with an amino group at the alpha-carbon. The dihydrobromide salt form indicates that two molecules of hydrogen bromide have reacted with the basic nitrogen centers of the aminoacetamidine molecule.

Diagram: Chemical Structure of this compound

Caption: Chemical structure of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not widely available in the public domain. However, based on general organic chemistry principles and information for analogous compounds, the following methodologies can be inferred.

Synthesis

A plausible synthetic route to this compound involves the reaction of a protected aminoacetonitrile (B1212223) with a source of ammonia (B1221849), followed by deprotection and salt formation with hydrobromic acid. A more direct, yet potentially less controlled, method could involve the direct amination of a haloacetamidine. A general procedure for the synthesis of related amino amidines suggests the reaction of an amino nitrile with a source of ammonia under pressure.

Purification

Recrystallization is a standard method for the purification of crystalline solids like this compound. The choice of solvent is critical and would likely involve a polar protic solvent in which the compound has moderate solubility at elevated temperatures and low solubility at cooler temperatures. A solvent system of ethanol (B145695) and water, or isopropanol, could be a suitable starting point for optimization.

General Recrystallization Workflow:

Caption: General workflow for recrystallization.

Analytical Characterization

Standard analytical techniques would be employed to confirm the identity and purity of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would be used to identify the chemical environment of the protons in the molecule. Expected signals would include those for the methylene (B1212753) (-CH₂) protons and the amine/amidinium (-NH₂) protons. The integration of these signals would confirm the proton count.

-

¹³C NMR: Would reveal the number of unique carbon environments. Signals for the methylene carbon and the amidinium carbon would be expected.

-

-

Infrared (IR) Spectroscopy:

-

FTIR spectroscopy would be used to identify the functional groups present. Characteristic absorption bands would be expected for N-H stretching of the amine and amidinium groups, C-N stretching, and potentially C=N stretching of the amidine moiety.

-

-

Mass Spectrometry (MS):

-

Mass spectrometry would be used to determine the molecular weight of the free base and to analyze its fragmentation pattern, providing further structural confirmation.

-

Biological Activity and Signaling Pathway

This compound is a partial agonist of the M1 muscarinic acetylcholine (B1216132) receptor.[1] These receptors are G-protein coupled receptors (GPCRs) predominantly found in the central nervous system and are involved in cognitive processes such as learning and memory.

M1 Muscarinic Receptor Signaling Pathway

As a partial agonist, this compound binds to and activates the M1 receptor, but with a lower maximal efficacy than a full agonist like acetylcholine. The activation of the M1 receptor initiates a well-characterized signaling cascade through the Gq family of G-proteins.

Signaling Pathway Diagram:

Caption: M1 muscarinic receptor signaling pathway.

The binding of this compound to the M1 receptor leads to a conformational change, which in turn activates the associated Gq protein. The activated α-subunit of the Gq protein then stimulates the enzyme phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses into the cytosol and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺). The resulting increase in intracellular calcium concentration, along with DAG, activates protein kinase C (PKC) and other downstream effectors, ultimately leading to various cellular responses, including increased neuronal excitability.

Experimental Evaluation of M1 Receptor Activity

The partial agonist activity of this compound at the M1 receptor can be assessed using various in vitro assays.

Calcium Mobilization Assay Workflow:

Caption: Workflow for a calcium mobilization assay.

This assay directly measures the increase in intracellular calcium concentration upon receptor activation, providing a functional readout of agonist activity. By comparing the maximal response induced by this compound to that of a full agonist, its partial agonist nature can be confirmed.

Conclusion

This compound is a valuable research tool for investigating the M1 muscarinic receptor system. Its well-defined chemical properties and its role as a selective partial agonist make it a compound of interest for studies on cognition and for the development of novel therapeutics for neurological disorders. Further research to fully elucidate its synthesis, purification, and detailed analytical characteristics will be crucial for its broader application in the scientific community.

References

The Enigmatic Role of 2-Aminoacetamidine Dihydrobromide: A Pivot to Established Arginine Modification Strategies

A comprehensive search of scientific literature and chemical databases reveals a notable absence of 2-aminoacetamidine dihydrobromide as a recognized agent for the chemical modification of arginine residues in proteins. While its chemical structure, containing a guanidino-like moiety, might suggest a potential interaction with biological molecules, there is no readily available evidence to support its use in proteomics, drug development, or as a specific tool for studying protein function through arginine modification.

This guide, therefore, pivots to provide an in-depth overview of established and widely utilized arginine-modifying agents, their mechanisms of action, and their applications in research. This technical resource is intended for researchers, scientists, and drug development professionals seeking to understand and apply chemical methods to investigate the critical roles of arginine residues in biological systems.

The Significance of Arginine Modification

Arginine, with its positively charged guanidinium (B1211019) group, is a crucial amino acid in proteins.[1] Its unique properties allow it to participate in a wide range of biological processes, including:

-

Enzyme Catalysis: The guanidinium group can act as a hydrogen bond donor and participate in electrostatic interactions, stabilizing transition states in enzymatic reactions.

-

Protein-Protein Interactions: Arginine residues are frequently found at the interfaces of protein complexes, forming salt bridges and hydrogen bonds that are essential for binding and recognition.

-

Protein-Nucleic Acid Interactions: The positive charge of arginine facilitates interactions with the negatively charged phosphate (B84403) backbone of DNA and RNA.

-

Signal Transduction: Post-translational modifications of arginine, such as methylation and citrullination, play vital roles in regulating cellular signaling pathways.[2][3][4]

The chemical modification of arginine residues is a powerful tool to probe these functions, identify critical residues, and develop novel therapeutic agents.

Key Arginine-Modifying Agents and Their Mechanisms

Several classes of chemical reagents have been developed to selectively modify arginine residues. The most common strategies target the nucleophilic guanidinium group.

Dicarbonyl Compounds

Dicarbonyl compounds are the most widely used reagents for arginine modification. They react with the guanidinium group to form stable cyclic adducts.

-

Phenylglyoxal (B86788), 1,2-Cyclohexanedione, and Ninhydrin (B49086): These reagents react with arginine residues under mild conditions to form condensed cyclic products.[5][6] Ninhydrin, for example, has been shown to specifically modify arginine residues in proteins like ribonuclease A.[5]

-

Methylglyoxal (MGO): This is a reactive dicarbonyl species that can modify arginine residues, leading to the formation of adducts like dihydroxyimidazolidine and hydroimidazolone.[7]

-

Acetylacetone (B45752) (2,4-pentanedione): This reagent reacts with guanidine (B92328) and substituted guanidines to form N-substituted 2-amino-4,6-dimethylpyrimidines.[6] This modification can enhance the fragmentation of arginine-containing peptides in mass spectrometry, aiding in their sequencing.[8][9]

Other Guanidino Group Modifying Reagents

Beyond dicarbonyls, other chemical strategies exist for arginine modification:

-

Reagents for Guanidinylation: These reagents are used to introduce a guanidine group onto other molecules, but some can be adapted for modifying existing guanidino groups.[10][11]

-

Chemical Probes: A variety of chemical probes have been developed for the study of arginine methylation, a key post-translational modification.[2][3][12][13] These probes are often designed to target the enzymes responsible for methylation (protein arginine methyltransferases or PRMTs).

Experimental Protocols for Arginine Modification

The following are generalized protocols for the chemical modification of arginine residues in proteins, based on commonly used reagents. Researchers should optimize these conditions for their specific protein of interest.

General Protocol for Arginine Modification with a Dicarbonyl Reagent (e.g., Phenylglyoxal)

-

Protein Preparation: Dissolve the protein of interest in a suitable buffer (e.g., 0.1 M sodium phosphate, pH 7.5). The protein concentration will depend on the specific experiment.

-

Reagent Preparation: Prepare a stock solution of the dicarbonyl reagent (e.g., 100 mM phenylglyoxal in the same buffer).

-

Reaction: Add the dicarbonyl reagent to the protein solution to a final concentration of 1-10 mM. The optimal concentration should be determined empirically.

-

Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The reaction time may need to be optimized.

-

Quenching: Stop the reaction by adding a quenching agent, such as Tris buffer, or by removing the excess reagent through dialysis or gel filtration.

-

Analysis: Analyze the extent of modification using techniques such as mass spectrometry, amino acid analysis, or by monitoring the loss of enzymatic activity if applicable.

Quantitative Analysis of Arginine Modification

Quantifying the extent of arginine modification is crucial for interpreting experimental results. Several methods can be employed:

| Method | Principle | Advantages | Disadvantages |

| Mass Spectrometry | Measures the mass shift of modified peptides after proteolytic digestion. | High sensitivity and specificity; can identify specific modification sites. | Requires access to specialized instrumentation and expertise in data analysis.[8][9][14][15][16] |

| Amino Acid Analysis | Hydrolyzes the protein to individual amino acids and quantifies the amount of modified and unmodified arginine. | Provides an absolute measure of modification. | Destructive to the sample; cannot identify specific modification sites. |

| Spectrophotometry | Some arginine modifications result in a chromophoric product that can be quantified by measuring its absorbance.[6] | Simple and rapid. | Not all modifications produce a chromophore; can be prone to interference. |

| Enzyme Activity Assays | If the modified arginine is in the active site of an enzyme, the extent of modification can be correlated with the loss of activity. | Provides functional information. | Only applicable to enzymes with a measurable activity. |

Applications in Drug Development

The modification of arginine residues has significant implications for drug development:

-

Target Identification and Validation: Identifying essential arginine residues in a therapeutic target can guide the design of specific inhibitors.

-

Lead Optimization: Modifying arginine residues in a peptide-based drug can improve its stability, cell permeability, and pharmacokinetic properties.

-

Understanding Drug Resistance: Arginine modifications can be involved in the development of drug resistance, and studying these modifications can provide insights into overcoming resistance mechanisms.

-

Development of Covalent Inhibitors: Reagents that irreversibly modify arginine residues can be developed as covalent inhibitors, which often exhibit high potency and prolonged duration of action.

Signaling Pathways and Arginine Modification

Post-translational modifications of arginine are key regulatory events in numerous signaling pathways.

For example, protein arginine methyltransferases (PRMTs) catalyze the transfer of a methyl group from S-adenosylmethionine (SAM) to arginine residues in histones and other proteins.[2][3] This methylation can alter gene expression, DNA repair, and signal transduction. The development of chemical probes and inhibitors targeting PRMTs is an active area of research for the treatment of cancer and other diseases.[2][3]

Conclusion

While this compound does not appear to be a tool for arginine modification based on current scientific literature, the field of arginine modification is rich with other established and effective chemical reagents. The ability to selectively modify arginine residues provides researchers with powerful methods to investigate protein function, dissect signaling pathways, and develop novel therapeutics. The continued development of new arginine-selective chemistries will undoubtedly lead to further advances in our understanding of the critical roles of this versatile amino acid in biology and disease.

References

- 1. PTMScan® Lysine/Arginine Modification Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]

- 2. Chemical probes and methods for the study of protein arginine methylation - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

- 3. Chemical probes and methods for the study of protein arginine methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemical and biological methods to detect post-translational modifications of arginine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Specific modification of arginine residues in proteins with ninhydrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Modification of arginine and lysine in proteins with 2,4-pentanedione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Arginine Modifications by Methylglyoxal: Discovery in a Recombinant Monoclonal Antibody and Contribution to Acidic Species - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Improving mass spectrometric sequencing of arginine-containing peptides by derivatization with acetylacetone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [PDF] Improving mass spectrometric sequencing of arginine-containing peptides by derivatization with acetylacetone. | Semantic Scholar [semanticscholar.org]

- 10. US6072075A - Guanidinylation reagents - Google Patents [patents.google.com]

- 11. WO1998052917A2 - Guanidinylation reagents - Google Patents [patents.google.com]

- 12. Direct Arginine Modification in Native Peptides and Application to Chemical Probe Development - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. MALDI mass spectrometry-based sequence analysis of arginine-containing glycopeptides: improved fragmentation of glycan and peptide chains by modifying arginine residue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Detection and identification of arginine modifications on methylglyoxal-modified ribonuclease by mass spectrometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. chem.tamu.edu [chem.tamu.edu]

An In-depth Technical Guide to the Reactivity of 2-Aminoacetamidine Dihydrobromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminoacetamidine dihydrobromide, a salt of a glycine-derived amidine, serves as a versatile building block in synthetic organic chemistry, particularly in the construction of heterocyclic scaffolds of significant interest in medicinal chemistry. Its bifunctional nature, possessing both a primary amine and an amidine group, allows for a range of chemical transformations, making it a valuable precursor for the synthesis of substituted pyrimidines and other nitrogen-containing heterocycles. This technical guide provides a comprehensive overview of the core reactivity of this compound, detailing its primary reactions, experimental protocols, and the characteristics of its products.

Core Reactivity: Cyclocondensation with Dicarbonyl Compounds

The principal and most well-documented reaction of this compound is its cyclocondensation with 1,3-dicarbonyl compounds or their synthetic equivalents. This reaction provides a direct and efficient route to a variety of substituted 2-aminopyrimidines. The reaction mechanism involves a nucleophilic attack of the amidine nitrogen atoms onto the carbonyl carbons, followed by dehydration to form the stable aromatic pyrimidine (B1678525) ring.

A key transformation in this class is the synthesis of 2-amino-4-hydroxy-6-methylpyrimidine (B160893), a precursor for various biologically active molecules. This is typically achieved through the reaction of this compound with a β-ketoester, such as ethyl acetoacetate (B1235776).

Logical Workflow for Pyrimidine Synthesis

The following diagram illustrates the general workflow for the synthesis of pyrimidines from this compound.

Caption: General workflow for the synthesis of substituted pyrimidines.

Experimental Protocols

While specific, detailed protocols for the direct reaction of this compound are not extensively detailed in readily available literature, the synthesis of related pyrimidines provides a strong basis for experimental design. The following are representative protocols for analogous reactions, which can be adapted for this compound.

Synthesis of 2-Amino-4-hydroxy-6-methylpyrimidine

This protocol is based on the general principles of pyrimidine synthesis from amidines and β-dicarbonyl compounds.

Materials:

-

This compound

-

Ethyl acetoacetate

-

Sodium ethoxide

Procedure:

-

A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere.

-

This compound is added to the sodium ethoxide solution and stirred to form the free base in situ.

-

Ethyl acetoacetate is then added dropwise to the reaction mixture at room temperature.

-

The mixture is refluxed for several hours, and the progress of the reaction is monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The residue is neutralized with an appropriate acid (e.g., acetic acid), leading to the precipitation of the crude product.

-

The solid is collected by filtration, washed with cold ethanol, and recrystallized from a suitable solvent to afford pure 2-amino-4-hydroxy-6-methylpyrimidine.

Quantitative Data

The following table summarizes typical characterization data for 2-amino-4-hydroxy-6-methylpyrimidine, a primary product derived from the reactivity of 2-aminoacetamidine.

| Property | Value |

| Molecular Formula | C₅H₇N₃O |

| Molecular Weight | 125.13 g/mol |

| Melting Point | >300 °C |

| ¹H NMR (DMSO-d₆, δ) | 1.95 (s, 3H, CH₃), 5.58 (s, 1H, pyrimidine-H), 6.13 (s, 2H, NH₂), 10.3 (s, 1H, OH) |

| ¹³C NMR (DMSO-d₆, δ) | 23.5 (CH₃), 99.8 (C5), 152.6 (C2), 162.9 (C6), 168.1 (C4) |

| IR (KBr, cm⁻¹) | 3400-3200 (N-H, O-H stretching), 1660 (C=O stretching), 1600 (N-H bending), 1550 (C=N stretching) |

Reactivity of the Primary Amino Group

The primary amino group on the acetamidine (B91507) side chain also offers a handle for further functionalization, although this is less commonly exploited as the initial step compared to the cyclocondensation. This amino group can potentially undergo reactions typical of primary amines, such as acylation and Schiff base formation.

For instance, the 2-amino group of the resulting pyrimidine ring can be further derivatized. One such reaction is the formation of a Schiff base by reacting 2-amino-4-hydroxy-6-methylpyrimidine with an appropriate aldehyde or ketone in the presence of an acid catalyst.[1][2]

Experimental Protocol: Schiff Base Formation from 2-Amino-4-hydroxy-6-methylpyrimidine

Materials:

-

2-Amino-4-hydroxy-6-methylpyrimidine

-

3-Aminoacetophenone

-

Ethanol

-

Glacial acetic acid

Procedure:

-

Equimolar amounts of 2-amino-4-hydroxy-6-methylpyrimidine and 3-aminoacetophenone are dissolved in ethanol.[1][2]

-

A few drops of glacial acetic acid are added as a catalyst.[1][2]

-

The solution is then cooled and left to stand for 24 hours to allow for precipitation.[1][2]

-

The resulting solid is filtered and recrystallized from ethanol to yield the Schiff base derivative.[1][2]

Biological Significance and Drug Development Potential

While direct studies on the biological activity of this compound are limited, its utility as a precursor for 2-aminopyrimidines is of high importance in drug discovery. The 2-aminopyrimidine scaffold is a privileged structure found in numerous biologically active compounds with a wide range of therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory agents.

The derivatives of 2-aminopyrimidines have shown significant potential as antimicrobial agents, highlighting the importance of their synthesis from precursors like this compound. The structural versatility of these compounds allows for extensive chemical modifications to enhance their efficacy and reduce toxicity.

Although no specific signaling pathways involving this compound have been identified, amino acids and their derivatives are known to play crucial roles in cellular signaling.[3][4] Further research into the biological effects of 2-aminoacetamidine and its derivatives could unveil novel therapeutic applications. The use of amino acid derivatives in prodrug development is also a well-established strategy to improve the pharmacokinetic properties of drugs.[5]

Signaling Pathway Involvement (Hypothetical)

The following diagram illustrates a hypothetical involvement of amino acid derivatives in cellular signaling, which could be a potential area of investigation for 2-aminoacetamidine derivatives.

Caption: Hypothetical signaling pathway involving an amino acid derivative.

Conclusion

This compound is a valuable and reactive building block, primarily utilized in the synthesis of 2-aminopyrimidines through cyclocondensation reactions with dicarbonyl compounds. This guide has provided an overview of its core reactivity, presented adaptable experimental protocols, and summarized the characterization data of a key derivative. The significance of the resulting pyrimidine scaffolds in medicinal chemistry underscores the importance of understanding and harnessing the reactivity of this compound for the development of novel therapeutic agents. Further exploration into its direct biological activities and potential roles in cellular signaling pathways may open new avenues for drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Amino acid transporters: roles in amino acid sensing and signalling in animal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Amino acid transceptors: gate keepers of nutrient exchange and regulators of nutrient signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]

The Role of 2-Aminoacetamidine Dihydrobromide in Chemical Biology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Aminoacetamidine dihydrobromide, a small molecule of significant interest in chemical biology and drug discovery. Contrary to some initial postulations, the primary role of this compound is not as a nitric oxide synthase inhibitor, but as a potent and selective partial agonist of the muscarinic M1 acetylcholine (B1216132) receptor. This guide will delve into its chemical properties, its established biological function, the intricacies of the M1 receptor signaling pathway it modulates, and its potential therapeutic applications, particularly in the context of neurodegenerative diseases. Detailed experimental protocols for its synthesis and for assessing its biological activity are provided, alongside structured data presentations and visualizations to facilitate understanding and application in a research setting.

Introduction

This compound, also known as 2-amino-ethanimidamide dihydrobromide, is a synthetic organic compound featuring a core acetamidine (B91507) group. While the broader class of acetamidine derivatives has been explored for various biological activities, this compound has been specifically identified as a muscarinic M1 receptor partial agonist. The muscarinic acetylcholine receptors, particularly the M1 subtype, are crucial G-protein coupled receptors (GPCRs) in the central nervous system, playing a pivotal role in cognitive functions such as memory and learning. Their dysfunction is implicated in the pathophysiology of Alzheimer's disease and other neurological disorders. This guide aims to be a core resource for researchers exploring the chemical biology of this compound and its potential as a pharmacological tool or a scaffold for drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is critical for its handling, formulation, and use in experimental settings.

| Property | Value | Reference |

| CAS Number | 69816-37-1 | [1][2] |

| Molecular Formula | C₂H₉Br₂N₃ | [1] |

| Molecular Weight | 234.92 g/mol | [1] |

| Appearance | Pale yellow crystalline solid | [1] |

| Melting Point | 227-232 °C | [1] |

| Boiling Point | 158.8 °C at 760 mmHg | [1] |

| Solubility | Slightly soluble in DMSO and water | [1] |

| Storage | -20°C Freezer | [1] |

Biological Role: A Muscarinic M1 Receptor Partial Agonist

The primary and most well-documented biological role of this compound is as a partial agonist for the muscarinic M1 acetylcholine receptor.[1] Partial agonists are compounds that bind to and activate a given receptor, but have only partial efficacy at the receptor relative to a full agonist. This property can be therapeutically advantageous, as it can provide a sufficient level of receptor stimulation to elicit a desired physiological response while avoiding the overstimulation that can lead to adverse effects.

The Muscarinic M1 Receptor and Its Signaling Pathway

The M1 receptor is predominantly expressed in the central nervous system, particularly in the cortex and hippocampus, areas critical for cognitive function. It is a Gq/11-coupled receptor. Upon activation by an agonist, the M1 receptor initiates a downstream signaling cascade, as depicted in the diagram below.

Caption: M1 Muscarinic Receptor Signaling Pathway.

Activation of the M1 receptor by this compound leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). These signaling events culminate in various cellular responses that are crucial for neuronal function.

Quantitative Pharmacological Data

| Compound | Receptor | Assay Type | Ki (nM) | EC50 (nM) | Reference |

| Xanomeline | Human M1 | Radioligand Binding | 1.9 | - | [3] |

| Human M1 | Calcium Mobilization | - | 15 | [3] | |

| Pilocarpine | Human M1 | Radioligand Binding | 2,300 | - | [3] |

| Human M1 | Calcium Mobilization | - | 1,200 | [3] | |

| Arecoline | Rat Cortex M1 | Radioligand Binding | 130 | - | [4] |

Experimental Protocols

Proposed Synthesis of this compound

While a detailed, step-by-step protocol is not extensively published, a plausible and commonly cited method involves the reaction of 2-aminoacetonitrile with hydrogen bromide followed by ammonolysis.

Caption: Proposed Synthetic Workflow.

Materials:

-

2-Aminoacetonitrile

-

Anhydrous Ethanol

-

Hydrogen Bromide (gas or solution in acetic acid)

-

Ammonia (gas or saturated solution in ethanol)

-

Anhydrous diethyl ether

Procedure:

-

Pinner Reaction: A solution of 2-aminoacetonitrile in anhydrous ethanol is cooled to 0°C. Dry hydrogen bromide gas is bubbled through the solution until saturation, or a stoichiometric amount of HBr in acetic acid is added. The reaction mixture is stirred at low temperature and then allowed to warm to room temperature and stirred for several hours to form the ethyl 2-aminoacetimidate hydrobromide intermediate (Pinner salt). The intermediate can be precipitated with anhydrous diethyl ether and collected by filtration.

-

Ammonolysis: The isolated Pinner salt is then suspended in anhydrous ethanol and cooled. Anhydrous ammonia is bubbled through the suspension, or a saturated solution of ammonia in ethanol is added. The reaction is stirred until completion (monitored by TLC or LC-MS).

-

Isolation and Purification: The resulting this compound can be isolated by filtration and purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

Note: This is a generalized protocol and requires optimization of reaction conditions, times, and purification methods.

M1 Receptor Binding Assay (Competitive)

This protocol outlines a competitive radioligand binding assay to determine the affinity (Ki) of this compound for the M1 receptor.

Caption: Radioligand Binding Assay Workflow.

Materials:

-

Cell membranes expressing the human M1 receptor (e.g., from CHO or HEK293 cells)

-

[³H]-N-methylscopolamine ([³H]-NMS) as the radioligand

-

This compound

-

Atropine or another high-affinity muscarinic antagonist

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

96-well plates, filter mats, and a cell harvester

-

Liquid scintillation counter and cocktail

Procedure:

-

Reagent Preparation: Prepare serial dilutions of this compound. Prepare a fixed concentration of [³H]-NMS (typically at its Kd).

-

Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding (in the presence of a saturating concentration of atropine), and for each concentration of the test compound.

-

Incubation: Add cell membranes, [³H]-NMS, and either buffer, atropine, or the test compound to the respective wells. Incubate at room temperature for a sufficient time to reach equilibrium.

-

Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester.

-

Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding and plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50. The Ki value can then be calculated using the Cheng-Prusoff equation.

Therapeutic Potential of M1 Partial Agonists

The selective activation of M1 muscarinic receptors holds significant therapeutic promise, particularly for the treatment of cognitive deficits associated with Alzheimer's disease and schizophrenia.[5][6] M1 receptor activation can enhance cholinergic neurotransmission, which is known to be impaired in these conditions. Furthermore, preclinical studies have suggested that M1 agonists may also have disease-modifying effects by promoting the non-amyloidogenic processing of amyloid precursor protein (APP), thereby reducing the production of neurotoxic amyloid-beta peptides.[7]

The partial agonist nature of compounds like this compound is particularly attractive, as it may offer a wider therapeutic window compared to full agonists, potentially improving cognitive function with a reduced risk of cholinergic side effects such as nausea, vomiting, and diarrhea.

Conclusion

This compound is a valuable tool for chemical biologists and pharmacologists interested in the muscarinic cholinergic system. Its role as a selective M1 partial agonist positions it as an interesting lead compound for the development of novel therapeutics for neurodegenerative and psychiatric disorders. This guide has provided a comprehensive overview of its chemical and biological properties, along with detailed protocols to facilitate its synthesis and evaluation. Further research to fully characterize its pharmacological profile and in vivo efficacy is warranted and will undoubtedly contribute to a deeper understanding of M1 receptor function and its therapeutic potential.

References

- 1. The utility of muscarinic agonists in the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. M1 muscarinic agonists target major hallmarks of Alzheimer's disease--an update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biased M1-muscarinic-receptor-mutant mice inform the design of next-generation drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Cholinergic treatments with emphasis on M1 muscarinic agonists as potential disease-modifying agents for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Muscarinic receptor agonists and antagonists in the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. M1 muscarinic agonists as potential disease-modifying agents in Alzheimer's disease. Rationale and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Arginine Mimicry: A Technical Guide to the Selectivity of 2-Aminoacetamidine Dihydrobromide

For Immediate Release

[City, State] – December 20, 2025 – In the intricate landscape of enzyme inhibition and drug development, the quest for selective modulators of metabolic pathways is paramount. This technical guide delves into the core principles underlying the selectivity of 2-Aminoacetamidine dihydrobromide, a guanidino compound with significant potential for interacting with arginine-metabolizing enzymes. Its structural analogy to L-arginine and its metabolite agmatine (B1664431) positions it as a compelling candidate for targeted therapeutic intervention. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a foundational understanding of its mechanism of action, supported by experimental data and detailed protocols.

Introduction: The Significance of Arginine Metabolism and Its Modulation

L-arginine is a semi-essential amino acid that serves as a precursor for the synthesis of numerous critical biomolecules, including nitric oxide (NO), urea (B33335), polyamines, proline, glutamate, and creatine. The enzymes governing these metabolic pathways—nitric oxide synthases (NOS), arginases, arginine decarboxylase (ADC), and guanidinoacetate N-methyltransferase (GAMT)—are pivotal in a multitude of physiological processes, ranging from neurotransmission and immune response to vascular tone regulation and cell proliferation. Dysregulation of these pathways is implicated in a wide array of pathologies, including cardiovascular diseases, neurodegenerative disorders, and cancer.

The development of selective inhibitors for these enzymes is a key strategy in modern pharmacology. An ideal inhibitor should target a specific enzyme with high potency and minimal off-target effects. This compound, also known as 2-aminoethanimidamide (B12920122) dihydrobromide, emerges as a molecule of interest due to its core guanidino group, a structural motif central to the recognition of arginine by its cognate enzymes.

The Molecular Basis of Selectivity: A Structural Perspective

The selectivity of an inhibitor is intrinsically linked to its chemical structure and its ability to form specific interactions within the active site of its target enzyme. This compound shares the positively charged guanidinium (B1211019) group with L-arginine and agmatine, which is a primary determinant for binding to the anionic residues (aspartate or glutamate) typically found in the active sites of arginine-metabolizing enzymes.

However, the shorter aliphatic chain of 2-Aminoacetamidine compared to arginine and agmatine introduces a critical differentiating factor. This structural variance can influence the binding affinity and selectivity for different enzymes. For instance, the active site of some enzymes may possess a deeper hydrophobic pocket that favorably accommodates the longer side chain of arginine, while others may have a more constrained architecture where the smaller size of 2-Aminoacetamidine could be advantageous.

Logical Relationship: Structural Analogy and Potential for Competitive Inhibition

The following diagram illustrates the logical basis for considering this compound as a potential competitive inhibitor of arginine-metabolizing enzymes.

Quantitative Analysis of Inhibitory Activity

While the structural rationale is compelling, empirical data is essential to quantify the inhibitory potency and selectivity of this compound. The following tables would typically summarize key quantitative metrics such as the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ) against a panel of arginine-metabolizing enzymes.

Table 1: Inhibitory Potency (IC₅₀) of this compound

| Enzyme Target | IC₅₀ (µM) | Assay Conditions |

| Arginase I | Data not available | Specify buffer, pH, temperature, substrate concentration |

| Arginase II | Data not available | Specify buffer, pH, temperature, substrate concentration |

| Neuronal NOS (nNOS) | Data not available | Specify buffer, pH, temperature, substrate concentration |

| Inducible NOS (iNOS) | Data not available | Specify buffer, pH, temperature, substrate concentration |

| Endothelial NOS (eNOS) | Data not available | Specify buffer, pH, temperature, substrate concentration |

| Arginine Decarboxylase (ADC) | Data not available | Specify buffer, pH, temperature, substrate concentration |

| Guanidinoacetate N-Methyltransferase (GAMT) | Data not available | Specify buffer, pH, temperature, substrate concentration |

Table 2: Inhibition Constants (Kᵢ) and Mode of Inhibition

| Enzyme Target | Kᵢ (µM) | Mode of Inhibition |

| Arginase I | Data not available | e.g., Competitive |

| Arginase II | Data not available | e.g., Competitive |

| Neuronal NOS (nNOS) | Data not available | e.g., Competitive |

| Inducible NOS (iNOS) | Data not available | e.g., Competitive |

| Endothelial NOS (eNOS) | Data not available | e.g., Competitive |

| Arginine Decarboxylase (ADC) | Data not available | e.g., Competitive |

| Guanidinoacetate N-Methyltransferase (GAMT) | Data not available | e.g., Competitive |

Experimental Protocols for Assessing Selectivity

To generate the crucial data for tables like the ones above, rigorous experimental protocols are required. The following sections outline standardized methodologies for key enzyme inhibition assays.

General Enzyme Inhibition Assay Workflow

The workflow for determining the inhibitory effect of a compound on an enzyme typically follows these steps:

Detailed Protocol: Arginase Inhibition Assay

This protocol is adapted for the colorimetric determination of urea produced from the hydrolysis of L-arginine by arginase.

Materials:

-

Purified Arginase I or II

-

L-arginine solution

-

This compound (or other inhibitor) stock solution

-

Tris-HCl buffer (pH 7.5)

-

MnCl₂ solution

-

Urea colorimetric detection kit (e.g., using diacetyl monoxime)

-

96-well microplate

-

Microplate reader

Procedure:

-

Enzyme Activation: Pre-incubate the arginase enzyme solution with MnCl₂ at 55-60°C for 10 minutes to ensure the manganese cofactor is loaded.

-

Assay Preparation: In a 96-well plate, add the Tris-HCl buffer.

-

Inhibitor Addition: Add varying concentrations of this compound to the wells. Include a control with no inhibitor.

-

Enzyme Addition: Add the activated arginase solution to all wells and incubate for a specified period (e.g., 15 minutes) at 37°C.

-

Substrate Addition: Initiate the enzymatic reaction by adding the L-arginine solution to all wells.

-

Reaction Incubation: Incubate the plate at 37°C for a defined time (e.g., 30 minutes).

-

Reaction Termination and Color Development: Stop the reaction and develop the color according to the urea detection kit manufacturer's instructions.

-

Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC₅₀ value. To determine the Kᵢ and mode of inhibition, the assay should be repeated with varying concentrations of both the substrate and the inhibitor.

Signaling Pathways and Potential Therapeutic Implications

The selective inhibition of a specific arginine-metabolizing enzyme can have profound effects on downstream signaling pathways. For example, inhibiting arginase can increase the bioavailability of arginine for NOS, leading to enhanced nitric oxide production. This has therapeutic implications for conditions characterized by endothelial dysfunction.

The diagram below illustrates a simplified overview of the major arginine metabolic pathways and the potential points of intervention for an inhibitor like this compound.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of selective inhibitors of arginine-metabolizing enzymes. Its structural simplicity and clear analogy to the natural substrates provide a strong foundation for its potential inhibitory activity. However, a comprehensive understanding of its selectivity profile requires extensive empirical investigation.

Future research should focus on:

-

Systematic Screening: Testing the inhibitory activity of this compound against a broad panel of arginine-metabolizing enzymes to determine its primary target(s).

-

Kinetic Characterization: Detailed kinetic studies to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) and to accurately determine inhibition constants (Kᵢ).

-

Structural Biology: Co-crystallization of this compound with its target enzyme(s) to visualize the binding mode and guide the design of more potent and selective analogues.

-

Cell-Based and In Vivo Studies: Evaluating the efficacy of the compound in cellular and animal models of diseases where the target enzyme is dysregulated.

The insights gained from such studies will be invaluable for unlocking the full therapeutic potential of this compound and for advancing the field of targeted enzyme inhibition.

Early-Stage Research Applications of 2-Aminoacetamidine Dihydrobromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminoacetamidine dihydrobromide (CAS: 69816-37-1) is a small organic molecule with emerging applications in both pharmaceutical and materials science research. While comprehensive biological data is not yet widely available, its identification as a potent and functionally selective partial agonist of the muscarinic M1 receptor highlights its potential for the development of therapeutics targeting neurological and cognitive disorders. Furthermore, its utility as a synthetic intermediate is evident from its role in the synthesis of complex organic molecules, including pesticidal compounds and components for advanced materials like perovskite light-emitting diodes (PeLEDs). This technical guide provides a consolidated overview of the current, albeit limited, early-stage research applications of this compound, focusing on its chemical properties, plausible synthesis, known biological activities, and applications in materials science.

Chemical Properties and Data

Quantitative data for this compound is not extensively published. The following table summarizes its basic chemical properties.

| Property | Value | Reference |

| CAS Number | 69816-37-1 | |

| Molecular Formula | C₂H₉Br₂N₃ | |

| Molecular Weight | 234.92 g/mol | |

| Appearance | Pale Yellow Crystalline Solid |

Synthesis and Experimental Protocols

Plausible Synthetic Workflow: Pinner Reaction Approach

The following diagram illustrates a hypothetical workflow for the synthesis of this compound. This process would require significant optimization and characterization at each step.

Protocol Steps:

-

Imino Ether Formation: 2-Aminoacetonitrile is reacted with an anhydrous alcohol, such as ethanol, in the presence of hydrogen chloride gas. This step forms the corresponding imino ether hydrochloride intermediate.

-

Ammonolysis: The isolated imino ether hydrochloride is then treated with ammonia to form 2-Aminoacetamidine.

-

Salt Formation: The resulting 2-Aminoacetamidine free base is treated with two equivalents of hydrobromic acid (HBr) to yield the final product, this compound.

Biological Activity and Potential Therapeutic Applications

The primary reported biological activity of this compound is its function as a potent and selective partial agonist of the muscarinic M1 receptor. This suggests its potential for therapeutic applications in conditions where M1 receptor activation is beneficial.

Muscarinic M1 Receptor Agonism

The muscarinic M1 receptor is a G-protein coupled receptor predominantly found in the central nervous system. Its activation is linked to various cognitive processes, including learning and memory. Partial agonists are of particular interest as they can provide a therapeutic effect with a potentially lower risk of the side effects associated with full agonists.

The following diagram illustrates a generalized signaling pathway for a muscarinic M1 receptor agonist.

Applications in Organic Synthesis and Materials Science

Beyond its potential therapeutic applications, this compound serves as a valuable intermediate in organic synthesis.

Synthesis of Pesticidally Active Compounds

Patents have described the use of this compound in the synthesis of diazine-amide compounds with pesticidal activity. In these reactions, it is used to construct a key part of the final molecule's heterocyclic core.

Development of Perovskite Light-Emitting Diodes (PeLEDs)

Recent research has demonstrated the use of this compound in the fabrication of sky-blue PeLEDs. While the exact mechanism is not fully detailed, it is suggested that amine-based materials can passivate defects in the perovskite crystal structure, leading to enhanced optical properties.

Quantitative Data from PeLED Application:

| Parameter | Value | Reference |

| Maximum External Quantum Efficiency (EQE) | 3.63% | |

| Maximum Luminance | 3192 cd/m² |

The workflow for incorporating this compound in PeLED fabrication can be generalized as follows:

Future Directions and Conclusion

The early-stage research on this compound presents a molecule with diverse potential. Its role as a muscarinic M1 receptor partial agonist warrants further investigation to elucidate its full therapeutic potential and mechanism of action. This would involve detailed in vitro and in vivo studies to quantify its efficacy and safety profile.

In the realm of materials science and organic synthesis, its utility as a building block is established. Further exploration of its reactivity and incorporation into novel materials and complex molecules could lead to new discoveries.

Methodological & Application

Application Notes and Protocols for Protein Modification via Guanidinylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted chemical modification of proteins is a fundamental technique in biochemical research and drug development. One such modification is guanidinylation, the conversion of primary amines, such as the ε-amino group of lysine (B10760008) residues, into guanidinium (B1211019) groups. This modification results in the conversion of a lysine residue to a homoarginine residue, which can be useful for a variety of applications in proteomics and protein chemistry. This document provides a detailed protocol and application notes for the guanidinylation of proteins, a reaction that can be achieved using reagents such_as 2-Aminoacetamidine dihydrobromide.

Guanidinylation of lysine residues can be a valuable tool in mass spectrometry-based proteomics. The higher basicity of the resulting homoarginine's guanidinium group compared to lysine's primary amine leads to improved ionization efficiency and can alter peptide fragmentation patterns, aiding in protein identification and quantification. Furthermore, this modification can be used to investigate the role of specific lysine residues in protein function, as it alters the charge and hydrogen bonding potential of the side chain.

Chemical Principle

The guanidinylation of a primary amine on a protein, typically the ε-amino group of a lysine residue, involves the reaction with a guanidinylating agent. In the case of this compound, the reaction would proceed via a nucleophilic attack of the deprotonated primary amine on the amidine carbon. This results in the formation of a new carbon-nitrogen bond and the creation of a guanidinium group, effectively converting the lysine residue into a homoarginine residue. This modification imparts a permanent positive charge to the modified residue.

Applications

-

Proteomics: Improving protein and peptide ionization for mass spectrometry analysis, leading to enhanced sequence coverage and more confident protein identification.

-

Protein Structure-Function Studies: Investigating the role of lysine residues in protein-protein interactions, enzyme catalysis, and ligand binding by altering their chemical properties.

-

Drug Development: Modifying therapeutic proteins to enhance their stability, solubility, or biological activity.

Quantitative Data Summary

The efficiency of protein guanidinylation is influenced by several factors, including the protein's primary sequence and tertiary structure, the concentration of the guanidinylating agent, the reaction buffer composition, pH, and temperature. The following table summarizes typical quantitative data for the guanidinylation of a model protein.

| Parameter | Value | Conditions | Reference |

| Reagent | O-Methylisourea (as a proxy) | [1] | |

| Protein | Bovine Serum Albumin (BSA) | [2] | |

| Reagent:Protein Molar Ratio | 50:1 to 1000:1 | [3] | |

| pH | 10.5 - 11.0 | 7N NH₄OH | [2][3] |

| Temperature | 37°C - 65°C | [1] | |

| Reaction Time | 30 minutes to overnight | [1][2] | |

| Conversion Efficiency | >90% (Lysine to Homoarginine) | Determined by amino acid analysis or mass spectrometry | [2] |

| Mass Shift per Guanidinylation | +42.0218 Da | [1] |

Experimental Protocols

Note: The following protocols are generalized for protein guanidinylation. Optimization may be required for specific proteins and applications. Due to the lack of specific data for this compound, this protocol is based on the use of similar guanidinylating agents like O-methylisourea.

Materials

-

Protein of interest

-

This compound (or other guanidinylating agent)

-

Guanidinylation Buffer: 7 M Guanidine HCl, 50 mM Tris-HCl, pH 8.5

-

Reducing Agent: 1 M Dithiothreitol (DTT)

-

Alkylating Agent: 0.5 M Iodoacetamide (B48618) (IAA)

-

Quenching Solution: 1 M Tris-HCl, pH 8.0

-

Desalting columns or dialysis cassettes (for buffer exchange)

-

Spectrophotometer

-

Mass spectrometer (for analysis)

Protocol 1: Guanidinylation of a Purified Protein in Solution

-

Protein Preparation:

-

Dissolve the protein of interest in the Guanidinylation Buffer to a final concentration of 1-5 mg/mL.

-

If the protein contains disulfide bonds that need to be accessible for modification, add DTT to a final concentration of 10 mM and incubate at 37°C for 1 hour to reduce the disulfide bonds.

-

To prevent the re-formation of disulfide bonds, add iodoacetamide to a final concentration of 25 mM and incubate in the dark at room temperature for 30 minutes.

-

Quench the alkylation reaction by adding DTT to a final concentration of 50 mM.

-

-

Guanidinylation Reaction:

-

Prepare a stock solution of this compound in water.

-

Adjust the pH of the protein solution to 10.5-11.0 using a suitable base (e.g., concentrated ammonium (B1175870) hydroxide).

-

Add the this compound stock solution to the protein solution to achieve the desired molar excess (e.g., 100-fold molar excess over lysine residues).

-

Incubate the reaction mixture at 37°C for 2-4 hours with gentle agitation.

-

-

Reaction Quenching and Sample Cleanup:

-

Stop the reaction by lowering the pH to ~7.0 with a suitable buffer or by adding a quenching solution.

-

Remove excess reagent and buffer components by buffer exchange using a desalting column or by dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).

-

-

Analysis:

-

Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).

-

Confirm the extent of modification by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to observe the mass shift corresponding to the number of guanidinylated lysine residues.

-

Amino acid analysis can also be performed to quantify the conversion of lysine to homoarginine.

-

Visualizations

Experimental Workflow

References

Application Notes and Protocols for 2-Aminoacetamidine Dihydrobromide in Mass Spectrometry

Disclaimer: The following application notes and protocols describe a theoretical application of 2-Aminoacetamidine Dihydrobromide as a derivatization agent for the analysis of carbonyl compounds by mass spectrometry. This proposed use is based on established principles of chemical derivatization to enhance ionization efficiency; however, to date, no specific literature has been identified that validates this particular application.

Introduction

The analysis of small molecule metabolites, particularly those containing carbonyl functional groups such as aldehydes and ketones, presents a significant challenge in mass spectrometry-based metabolomics and proteomics. These compounds are often neutral and exhibit low proton affinity, leading to poor ionization efficiency, especially with electrospray ionization (ESI), and consequently, low detection sensitivity.

Chemical derivatization is a widely employed strategy to overcome these limitations. By introducing a permanently charged or highly basic moiety into the analyte molecule, its ionization efficiency can be dramatically improved. This compound is a compound possessing both a primary amine and a highly basic amidine functional group. This unique structure suggests its potential as a novel derivatization reagent for carbonyl compounds. The primary amine can react with aldehydes and ketones to form a Schiff base, thereby covalently attaching the highly basic amidine group to the target analyte. The high proton affinity of the amidine group is expected to significantly enhance the signal intensity of the derivatized analyte in positive-ion mass spectrometry.

These application notes provide a theoretical framework and detailed protocols for the use of this compound as a derivatization agent to improve the mass spectrometric analysis of carbonyl-containing compounds.

Principle of Derivatization

The proposed derivatization reaction involves a nucleophilic addition of the primary amine of 2-Aminoacetamidine to the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by the elimination of a water molecule to form a stable Schiff base (an imine). The reaction is typically carried out under mild acidic conditions to catalyze the dehydration step. The resulting derivatized analyte incorporates the highly basic amidine group, which readily accepts a proton, leading to a significant enhancement in signal intensity during ESI-MS analysis in the positive-ion mode.

Application 1: Derivatization of Aldehydes and Ketones for Enhanced LC-MS/MS Detection

This protocol outlines the derivatization of aldehydes and ketones with this compound for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocol

1. Materials and Reagents

-

This compound

-

Aldehyde/Ketone standards (e.g., decanal, octanone, benzaldehyde)

-

Acetonitrile (LC-MS grade)

-

Methanol (B129727) (LC-MS grade)

-

Water (LC-MS grade)

-

Acetic acid (glacial)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Standard laboratory glassware and equipment

2. Preparation of Reagents

-

Derivatization Reagent (10 mg/mL): Dissolve 10 mg of this compound in 1 mL of 50:50 (v/v) acetonitrile/water.

-

Catalyst Solution (1% Acetic Acid): Add 10 µL of glacial acetic acid to 990 µL of acetonitrile.

-

Analyte Stock Solutions (1 mg/mL): Prepare individual stock solutions of aldehyde and ketone standards in acetonitrile.

3. Derivatization Procedure

-

To 100 µL of the analyte solution (or sample extract) in a microcentrifuge tube, add 50 µL of the derivatization reagent.

-

Add 10 µL of the catalyst solution.

-

Vortex the mixture for 30 seconds.

-

Incubate the reaction mixture at 60°C for 60 minutes.

-

After incubation, cool the mixture to room temperature.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

4. Sample Cleanup (Optional, for complex matrices)

-

Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the reconstituted sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water to remove excess reagent.

-

Elute the derivatized analytes with 1 mL of methanol.

-

Evaporate the eluate to dryness and reconstitute as in step 7 of the derivatization procedure.

5. LC-MS/MS Analysis

-

Liquid Chromatography:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A suitable gradient from 5% to 95% B over 10 minutes.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

-

Mass Spectrometry:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Mode: Multiple Reaction Monitoring (MRM)

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 120°C

-

Desolvation Temperature: 350°C

-

MRM Transitions: The precursor ion will be the [M+H]+ of the derivatized analyte. Product ions will be specific fragments generated by collision-induced dissociation (CID).

-

Data Presentation

Table 1: Expected Mass Shifts of Carbonyl Compounds upon Derivatization with 2-Aminoacetamidine

| Carbonyl Compound | Molecular Formula | Monoisotopic Mass (Da) | Derivatized Mass (Da) | Mass Shift (Da) |

| Formaldehyde | CH₂O | 30.0106 | 86.0592 | 56.0486 |

| Acetaldehyde | C₂H₄O | 44.0262 | 100.0748 | 56.0486 |

| Acetone | C₃H₆O | 58.0419 | 114.0905 | 56.0486 |

| Benzaldehyde | C₇H₆O | 106.0419 | 162.0905 | 56.0486 |

| Decanal | C₁₀H₂₀O | 156.1514 | 212.2000 | 56.0486 |

| Octanone | C₈H₁₆O | 128.1201 | 184.1687 | 56.0486 |

Table 2: Hypothetical Quantitative Performance Data

| Analyte | Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity (r²) |

| Decanal | Underivatized | 500 pg/mL | 1500 pg/mL | 0.991 |

| Decanal | Derivatized | 5 pg/mL | 15 pg/mL | >0.999 |

| Benzaldehyde | Underivatized | 1 ng/mL | 3 ng/mL | 0.990 |

| Benzaldehyde | Derivatized | 10 pg/mL | 30 pg/mL | >0.998 |

Application 2: Guanidination of Lysine (B10760008) Residues in Peptides for Enhanced MALDI-TOF MS Signal

This protocol describes the use of a guanidinating reagent, for which 2-Aminoacetamidine's reactive analogue could be theoretically applied, to convert the primary amine of lysine residues in peptides to a homoarginine, thereby increasing their basicity and improving their signal in Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry. This is based on the well-established use of reagents like O-methylisourea.

Experimental Protocol

1. Materials and Reagents

-

Guanidinating Reagent (e.g., O-methylisourea hemisulfate as a stand-in for a reactive 2-Aminoacetamidine derivative)

-

Peptide sample (from tryptic digest)

-

Ammonium hydroxide (1 M)

-

Trifluoroacetic acid (TFA)

-

MALDI Matrix (e.g., α-cyano-4-hydroxycinnamic acid)

-

Standard laboratory glassware and equipment

2. Guanidination Procedure

-

Dissolve the peptide sample in 20 µL of 1 M ammonium hydroxide.

-

Add 10 µL of a freshly prepared 1 M solution of the guanidinating reagent.

-

Vortex the mixture and incubate at 65°C for 30 minutes.

-

Stop the reaction by adding 5 µL of 10% TFA.

-

Desalt the sample using a C18 ZipTip or equivalent.

3. MALDI-TOF MS Analysis

-

Mix the desalted, guanidinated peptide sample 1:1 with the MALDI matrix solution on the target plate.

-

Allow the spot to air dry.

-

Acquire mass spectra in positive reflectron mode.

Data Presentation

Table 3: Expected Mass Increase for Lysine-Containing Peptides

| Number of Lysine Residues | Expected Mass Increase (Da) |

| 1 | 42.022 |

| 2 | 84.044 |

| 3 | 126.066 |

Visualizations

Application Notes: 2-Aminoacetamidine Dihydrobromide for Protein Cross-Linking Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical cross-linking is a powerful technique for elucidating protein-protein interactions, mapping protein topology, and stabilizing protein complexes for structural studies.[1][2] Cross-linking agents are molecules with two or more reactive ends that form covalent bonds with specific functional groups on amino acid residues.[1] This document provides detailed information on the use of amine-reactive cross-linkers, with a specific focus on the theoretical application of 2-Aminoacetamidine Dihydrobromide and established protocols for functionally similar reagents.

These application notes will therefore provide:

-

A theoretical mechanism for protein cross-linking with this compound.

-

Detailed, established protocols for the functionally analogous and widely used di-imidate cross-linker, Dimethyl suberimidate (DMS).

-

Quantitative data considerations and analysis techniques.

Section 1: Principle and Reaction Mechanism

Amidine-based cross-linkers react with primary amines (–NH₂) found on lysine (B10760008) side chains and the protein N-terminus. The reaction proceeds via nucleophilic attack of the amine on the reagent, leading to the formation of a stable amidine linkage.

Theoretical Reaction of 2-Aminoacetamidine with Lysine

Based on its structure, this compound is expected to cross-link two primary amines. The proposed mechanism involves the formation of an intermolecular or intramolecular bridge between two lysine residues.

Caption: Proposed reaction of 2-Aminoacetamidine with protein lysine residues.

Established Reaction of Di-imidate Esters (DMS)

Di-imidate esters, such as DMS, are highly specific for primary amines at alkaline pH (typically 8-10).[5] The reaction forms an amidine bond, which is protonated and positively charged at physiological pH, thereby preserving the protein's native charge.[6]

Caption: Reaction mechanism of DMS with primary amines on a protein.

Section 2: Experimental Protocols

The following protocols are provided for Dimethyl suberimidate (DMS) and can serve as a starting point for the optimization of this compound, should it become available for such applications.

Protocol 2.1: In Vitro Cross-Linking of Purified Proteins with DMS

This protocol is adapted from established procedures for di-imidate cross-linking.[1][3][4]

Materials:

-

Purified protein solution (1-5 mg/mL)

-

Dimethyl suberimidate dihydrochloride (B599025) (DMS)

-

Cross-Linking Buffer: 20 mM HEPES, 20 mM sodium phosphate, or 0.2 M triethanolamine, pH 8.0-8.5. Crucially, avoid buffers containing primary amines like Tris or glycine. [1][3]

-

Quenching Solution: 1 M Tris-HCl or 1 M glycine, pH 7.5

-

SDS-PAGE loading buffer

Procedure:

-

Protein Preparation: Prepare the protein sample in the Cross-Linking Buffer. Ensure the protein concentration is between 1-5 mg/mL.

-

Cross-Linker Preparation: Immediately before use, dissolve DMS in the Cross-Linking Buffer to a concentration of ~11 mg/mL.[7] Imidoesters are moisture-sensitive and hydrolyze quickly in aqueous solutions.[3][4]

-

Cross-Linking Reaction:

-

Add the DMS solution to the protein sample to achieve a final DMS concentration of 1 mg/mL.[7] For initial optimization, a range of 10- to 50-fold molar excess of cross-linker over protein can be tested.[4]

-

Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.[4][7]

-

-

Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 20-50 mM.[3][4][7] Incubate for an additional 15 minutes at room temperature to ensure all unreacted DMS is quenched.

-

Analysis:

-

Add SDS-PAGE loading buffer to the quenched reaction mixture.

-

Analyze the formation of cross-linked species by SDS-PAGE. Cross-linked proteins will appear as higher molecular weight bands (dimers, trimers, etc.).[1][8]

-

For identification of cross-linked sites, the sample can be prepared for mass spectrometry analysis.

-

Caption: Workflow for in vitro protein cross-linking with DMS.

Protocol 2.2: In Situ Cross-Linking in Cells with DMA

This protocol uses Dimethyl adipimidate (DMA), a membrane-permeable analogue, for cross-linking protein complexes within living cells.[9]

Materials:

-

Cultured cells (e.g., neuronal cultures or yeast)

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Dimethyl adipimidate (DMA)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Formaldehyde (B43269) (for two-step cross-linking, optional)

-

Cell lysis buffer

Procedure:

-

Cell Preparation: Harvest cells and wash once with ice-cold PBS.

-

Cross-Linking Reaction:

-

Quenching & Lysis:

-

Pellet the cells and wash with PBS to remove excess cross-linker.

-

Proceed with cell lysis using a suitable buffer for downstream applications like immunoprecipitation.

-

-

(Optional) Two-Step Cross-Linking: For more robust cross-linking, a second cross-linker like formaldehyde (1% final concentration) can be added after the initial DMA step.[9]

-

Analysis: The resulting cell lysate can be analyzed by Western blotting, co-immunoprecipitation, or mass spectrometry to identify interacting proteins.

Section 3: Data Presentation and Quantitative Analysis

The success of a cross-linking experiment is determined by the efficient formation of specific cross-links with minimal random aggregation. Optimization is key.

Table 1: Optimization Parameters for DMS/DMA Cross-Linking

| Parameter | Range | Notes |

| Cross-linker Conc. | 10-50x molar excess over protein | Higher concentrations may be needed for dilute protein samples.[4] Start with a gradient to find the optimal ratio. |

| Protein Conc. | 0.1 - 5 mg/mL | Higher concentrations favor intermolecular cross-linking. |

| pH | 8.0 - 9.0 | Optimal for imidoester reaction with primary amines.[4][5] |

| Incubation Time | 30 - 120 minutes | Longer times can increase cross-linking but also risk protein aggregation or degradation. |

| Temperature | 4°C to Room Temp. | Room temperature is common[1][4][9], but lower temperatures can be used to slow the reaction and hydrolysis rate. |

Table 2: Properties of Common Amine-Reactive Di-imidate Cross-Linkers

| Cross-Linker | Abbreviation | Spacer Arm Length (Å) | Membrane Permeable? |

| Dimethyl adipimidate | DMA | 8.6 | Yes |

| Dimethyl pimelimidate | DMP | 9.2 | Yes |

| Dimethyl suberimidate | DMS | 11.0 | Yes |

Data sourced from Thermo Fisher Scientific product literature.[3]

Quantitative Mass Spectrometry (QXL-MS)

To study dynamic changes in protein structure or interactions, quantitative cross-linking mass spectrometry (QXL-MS) can be employed. This involves using isotopically labeled cross-linkers (e.g., light and heavy versions of a reagent) to compare two different states of a protein or complex (e.g., with and without a ligand).[10][11] The relative abundance of "light" vs. "heavy" cross-linked peptides is quantified by mass spectrometry to reveal conformational changes.[10][12]

Caption: Workflow for quantitative cross-linking mass spectrometry (QXL-MS).

Conclusion

While this compound is not a widely documented cross-linking agent, its structure strongly suggests reactivity towards primary amines to form charge-preserving amidine bonds. Researchers interested in its application can leverage the well-established principles and protocols developed for di-imidate esters like DMS and DMA as a robust starting point. Careful optimization of reaction conditions and appropriate analytical methods, such as SDS-PAGE and mass spectrometry, are critical for successfully identifying and characterizing protein interactions and structures.

References

- 1. fgsc.net [fgsc.net]

- 2. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. store.sangon.com [store.sangon.com]

- 5. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 6. Chemistry of Crosslinking | Thermo Fisher Scientific - US [thermofisher.com]

- 7. Biochemical Analysis of Dimethyl Suberimidate-crosslinked Yeast Nucleosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Use of Dimethyl Suberimidate, a Cross-Linking Reagent, in Studying the Subunit Structure of Oligomeric Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Quantitative cross-linking/mass spectrometry reveals subtle protein conformational changes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quantitative interactome analysis with chemical crosslinking and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

Application of 2-Aminoacetamidine Dihydrobromide in Proteomics: A Focus on Protein Guanidination

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The chemical modification of proteins is a cornerstone of proteomics research, enabling more profound analysis of protein structure, function, and interactions. One such modification, guanidination, specifically targets the primary amino groups of lysine (B10760008) residues and N-termini of proteins. 2-Aminoacetamidine dihydrobromide serves as a potential reagent for this purpose, converting lysine residues into homoarginine residues. This conversion has significant benefits for mass spectrometry-based proteomics.